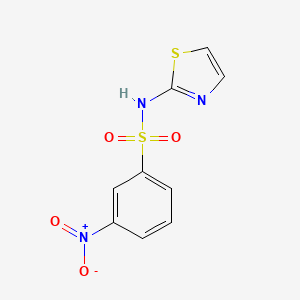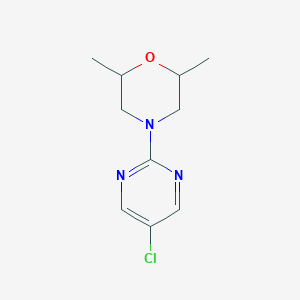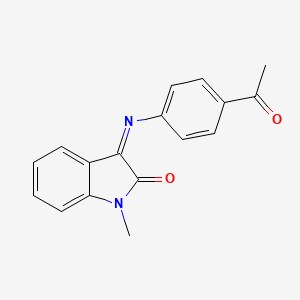
3-(4-Acetylphenyl)imino-1-methylindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylphenyl)imino-1-methylindol-2-one, or 3-APMIM, is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It is a derivative of indole, an aromatic heterocyclic organic compound that is found in many plants and animals. 3-APMIM has been used to study the effects of serotonin and its receptor agonists, as well as a potential treatment for depression and other mood disorders.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarity, APIMI could potentially be explored for its antiviral properties.
Anti-inflammatory Properties
Indole derivatives have been reported to exhibit anti-inflammatory properties . This suggests that APIMI might also have potential applications in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have shown anticancer properties . Therefore, APIMI could potentially be used in cancer research and treatment.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV activity . This suggests that APIMI might be useful in the development of new treatments for HIV.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that APIMI could potentially be used in the development of antioxidant therapies.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that APIMI could potentially be used in the development of new antimicrobial agents.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activity . This suggests that APIMI might be useful in the development of new treatments for tuberculosis.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . Therefore, APIMI could potentially be used in diabetes research and treatment.
Propiedades
IUPAC Name |
3-(4-acetylphenyl)imino-1-methylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(20)12-7-9-13(10-8-12)18-16-14-5-3-4-6-15(14)19(2)17(16)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOYVJZJQFAFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)imino-1-methylindol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

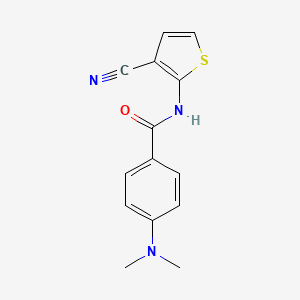
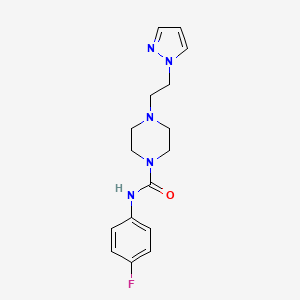
![5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2574025.png)
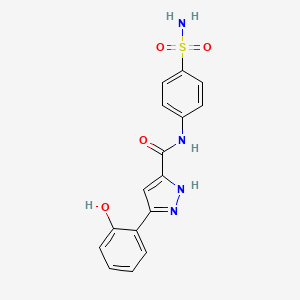
![1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2574027.png)
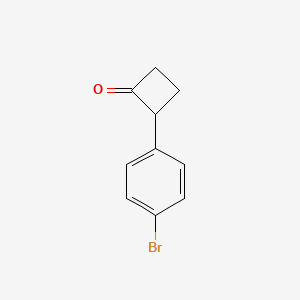
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2574033.png)
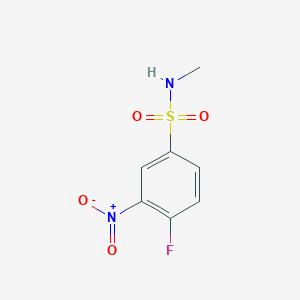
![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)
![N-(3-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2574037.png)
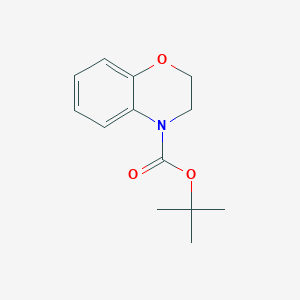
![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)
